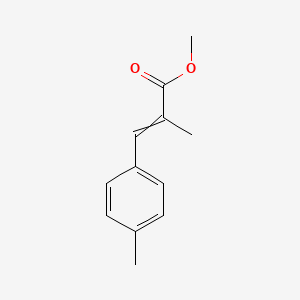
1H-1,2,4-Triazole-5-carboxamide, N-(5-(((5((-amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-3-(formylamino)-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,4-Triazole-5-carboxamide, N-(5-(((5((-amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-3-(formylamino)-1-methyl- is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is notable for its intricate structure, which includes multiple functional groups such as carboxamide, amino, and formylamino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,4-Triazole-5-carboxamide, N-(5-(((5((-amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-3-(formylamino)-1-methyl- involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the carboxamide group. The amino and formylamino groups are then added through a series of reactions involving amination and formylation. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. Purification steps, including crystallization, filtration, and chromatography, are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-1,2,4-Triazole-5-carboxamide, N-(5-(((5((-amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-3-(formylamino)-1-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
1H-1,2,4-Triazole-5-carboxamide, N-(5-(((5((-amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-3-(formylamino)-1-methyl- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules such as proteins and nucleic acids. It may serve as a probe or inhibitor in various biochemical assays.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It may be investigated for its efficacy in treating certain diseases or conditions.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1H-1,2,4-Triazole-5-carboxamide, N-(5-(((5((-amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-3-(formylamino)-1-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1H-1,2,4-Triazole-5-carboxamide: A simpler analog with fewer functional groups.
1H-1,2,4-Triazole-3-carboxamide: Another analog with a different substitution pattern on the triazole ring.
1H-1,2,4-Triazole-5-carboxylic acid: A related compound with a carboxylic acid group instead of a carboxamide group.
Uniqueness: 1H-1,2,4-Triazole-5-carboxamide, N-(5-(((5((-amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-3-(formylamino)-1-methyl- stands out due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical modifications and interactions, making it a versatile compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
132802-10-9 |
|---|---|
Formule moléculaire |
C20H25N11O4 |
Poids moléculaire |
483.5 g/mol |
Nom IUPAC |
N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-5-formamido-2-methyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C20H25N11O4/c1-29-8-11(6-13(29)17(33)23-5-4-15(21)22)25-18(34)14-7-12(9-30(14)2)26-19(35)16-27-20(24-10-32)28-31(16)3/h6-10H,4-5H2,1-3H3,(H3,21,22)(H,23,33)(H,25,34)(H,26,35)(H,24,28,32) |
Clé InChI |
XGJLBSCFJUDWHH-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=C1C(=O)NCCC(=N)N)NC(=O)C2=CC(=CN2C)NC(=O)C3=NC(=NN3C)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


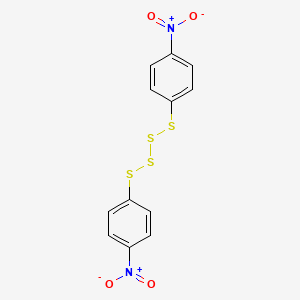
![N-[1-(2-Hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B14262489.png)
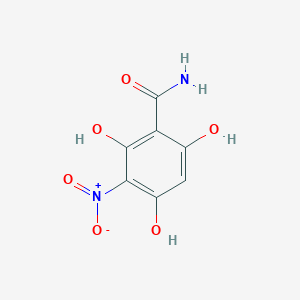
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14262496.png)
![1-Bromo-4-[1,1,2,2-tetrafluoro-2-(4-propylphenyl)ethyl]benzene](/img/structure/B14262498.png)
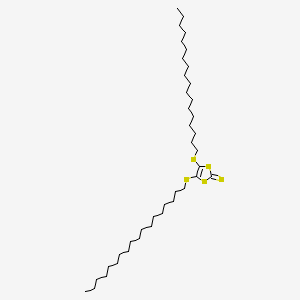
![N,N-Dimethyl[1,1'-biphenyl]-2-amine N-oxide](/img/structure/B14262510.png)
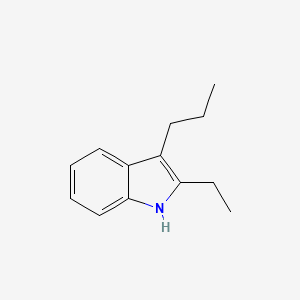


phosphanium nitrate](/img/structure/B14262546.png)

